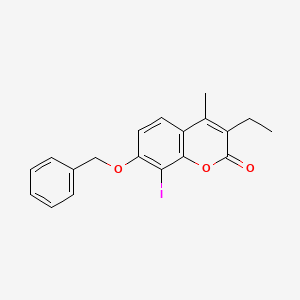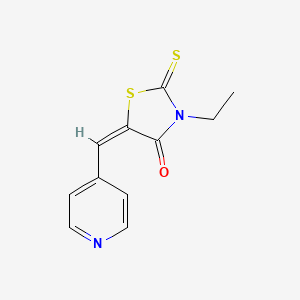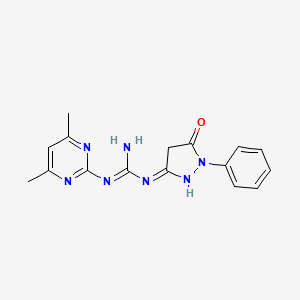![molecular formula C19H17F2N3O4 B6083108 1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone
Descripción general
Descripción
1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone, also known as FNPA, is a potent and selective inhibitor of the human dopamine transporter (DAT). It is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Mecanismo De Acción
1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone works by selectively binding to the dopamine transporter (DAT) and inhibiting its reuptake function. This leads to an increase in the levels of dopamine in the synaptic cleft, which can improve cognitive function, motor control, and mood. This compound has been shown to be highly selective for the human DAT, which makes it a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to increase dopamine levels in the brain, which can improve cognitive function, motor control, and mood. This compound has also been shown to have a high affinity for the human DAT, which makes it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of the human DAT, which makes it a valuable tool for studying the role of dopamine in neurological disorders. However, this compound has several limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise in organic chemistry. Additionally, it is not readily available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for the study of 1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, the biochemical and physiological effects of this compound need to be further studied to better understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound can increase the levels of dopamine in the brain, which can improve cognitive function, motor control, and mood.
Propiedades
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-12(25)13-2-5-18(17(21)10-13)22-6-8-23(9-7-22)19(26)15-11-14(24(27)28)3-4-16(15)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHZSYTAFFZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-chloroethyl)sulfonyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6083028.png)
![4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6083030.png)
![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)

![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)

![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
